molecular formula C14H17NO2 B1611915 Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate CAS No. 71711-31-4

Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate

Cat. No. B1611915
CAS RN: 71711-31-4
M. Wt: 231.29 g/mol
InChI Key: QIOUBQLAFUPETC-JTQLQIEISA-N
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Description

1-Methylindol derivatives are a class of compounds that have been studied for their potential as tubulin polymerization inhibitors and anticancer agents .


Synthesis Analysis

A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed and synthesized .


Molecular Structure Analysis

The molecular structure of these compounds includes 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons .


Chemical Reactions Analysis

These compounds were evaluated for their ability to inhibit tubulin polymerization, a key process in cell division .

Future Directions

The studies on these 1-methylindol derivatives, along with 3D-QSAR modeling, provided an important basis for further optimization of these compounds as potential anticancer agents . Future research will likely focus on improving their potency and selectivity, as well as evaluating their efficacy in preclinical and clinical trials.

properties

IUPAC Name

methyl (3S)-3-(1-methylindol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(8-14(16)17-3)12-9-15(2)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOUBQLAFUPETC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584384
Record name Methyl (3S)-3-(1-methyl-1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate

CAS RN

71711-31-4
Record name Methyl (3S)-3-(1-methyl-1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3S)-(+)-3-(1-methylindol-3-yl)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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